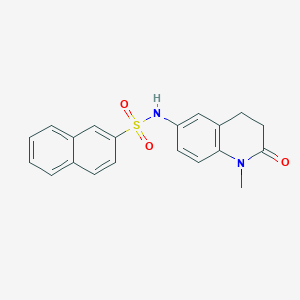

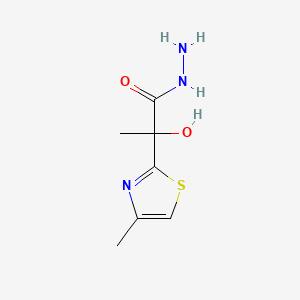

2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of “2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide” involves several steps . The process starts with the treatment of ethyl 2-hydroxy-2-(4-methylthiazol-2-yl)propanoate with Hydrazine hydrate. The resulting reaction mixture is then heated under reflux for 3 hours .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

Green Synthesis and Antioxidant Potential : The synthesis of related hydrazide compounds, like N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides, demonstrates the potential for green synthesis methods. These compounds show significant antioxidant potential, making them relevant in pharmaceutical applications, particularly derivatives with 2-hydroxy substituents (Zaheer et al., 2015).

Synthesis in Deep Eutectic Solvents : Research on the synthesis of 1, 2, 4‐triazoles from related compounds in deep eutectic solvents highlights the versatility of these solvents for chemical synthesis. This study provides insights into the best conditions for triazole formation, which could be relevant for synthesizing derivatives of 2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide (Molnar et al., 2019).

Crystal Structure Analysis : The study of the crystal structure and Hirshfeld surface analysis of a similar compound, 2-hydroxyimino-N-[1-(pyrazin-2-yl)ethylidene]propanehydrazide, provides valuable information on the molecular structure, which is essential for understanding the chemical properties and potential applications of similar compounds (Plutenko et al., 2022).

Biological and Pharmacological Applications

Antioxidant and Anticancer Activities : Studies on novel derivatives of related propanehydrazides have shown significant antioxidant and anticancer activities. These findings suggest potential pharmaceutical applications for similar compounds, including 2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide (Tumosienė et al., 2020).

Neurodegenerative Disease Treatment : Research into Schiff bases derived from similar compounds has explored their applicability in treating neurodegenerative diseases like Alzheimer's. These studies focus on bioinformatic and pharmacological properties, indicating a potential avenue for the use of 2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide derivatives in this field (Avram et al., 2021).

Antihypertensive α-Blocking Agents : Research on the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases from related compounds reveals their potential as antihypertensive α-blocking agents. This suggests a possible pharmacological application for 2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide in cardiovascular health (Abdel-Wahab et al., 2008).

Antimicrobial Studies : Complexation studies of similar compounds with various metal ions have revealed antimicrobial properties. This suggests potential applications of 2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide in developing antimicrobial agents (Devi et al., 2019).

Optical and Material Science Applications

- Optical Nonlinearity and Limiting Studies : Investigations into the nonlinear optical properties of propane hydrazides suggest potential applications in optical devices, such as limiters and switches. This could be relevant for derivatives of 2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide in the field of photonics and optoelectronics (Naseema et al., 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)propanehydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c1-4-3-13-6(9-4)7(2,12)5(11)10-8/h3,12H,8H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNBIPXBENICMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C(C)(C(=O)NN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

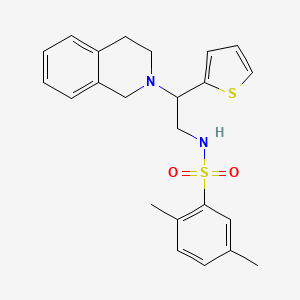

![1-[(2,5-dimethylphenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-4H-1, 2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2832887.png)

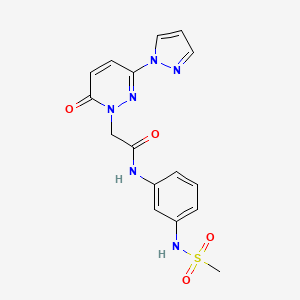

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamide](/img/structure/B2832895.png)

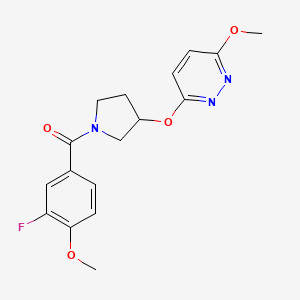

![4-(5,6,7,8-Tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)aniline](/img/structure/B2832896.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(2-hydroxyethoxy)ethyl)oxalamide](/img/structure/B2832900.png)

![N-(3-bromophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2832901.png)

![3,5-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2832902.png)

![2-hydroxy-N-(3-hydroxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2832909.png)